![molecular formula C16H20ClN5O4 B123966 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide CAS No. 142344-38-5](/img/structure/B123966.png)
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.
作用机制
The mechanism of action of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. This compound also inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. Additionally, it has been found to bind to the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have antimicrobial activity against various pathogens, including tuberculosis and malaria.
实验室实验的优点和局限性
The advantages of using 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide in lab experiments include its potential in various scientific research applications, its ability to inhibit the growth of cancer cells and infectious pathogens, and its ability to reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are several future directions for the research on 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide. One direction is to further explore its potential in cancer research, including its ability to inhibit the growth of various types of cancer cells and its potential as a combination therapy with other cancer drugs. Another direction is to explore its potential in the treatment of infectious diseases, including its activity against drug-resistant pathogens. Additionally, further research is needed to determine its optimal dosage and administration for various applications.
Conclusion:
In conclusion, 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
合成方法
The synthesis of 5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been achieved using various methods. One of the most commonly used methods is the condensation of 4-chlorobenzylamine and imidazole-4-carboxylic acid, followed by the coupling of the resulting compound with 2,3,5-tri-O-acetyl-D-ribose, and then deacetylation to obtain the final product.
科学研究应用
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown potential in the treatment of infectious diseases, such as tuberculosis and malaria.
属性
CAS 编号 |
142344-38-5 |
|---|---|
产品名称 |
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide |
分子式 |
C16H20ClN5O4 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C16H20ClN5O4/c17-9-3-1-8(2-4-9)6-20-15(25)11-14(19)22(7-21-11)16-13(24)12(23)10(5-18)26-16/h1-4,7,10,12-13,16,23-24H,5-6,18-19H2,(H,20,25)/t10-,12-,13-,16-/m1/s1 |
InChI 键 |
FEIAOOLXGPSVDK-XNIJJKJLSA-N |
手性 SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N)Cl |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl |
规范 SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(C=N2)C3C(C(C(O3)CN)O)O)N)Cl |
同义词 |
5-amino-5-deoxy-beta-D-ribofuranosylimidazole 4N-((4-chlorophenyl)methyl)carboxamide GP 1-468 GP 1-468 hydrochloride GP-1-468 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



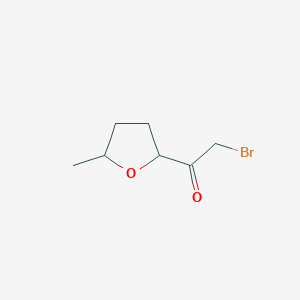

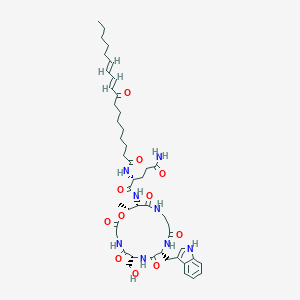

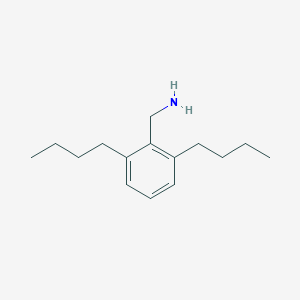
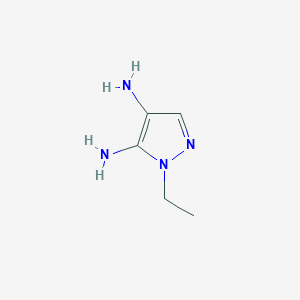
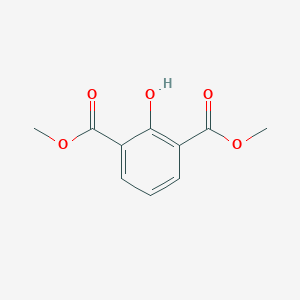
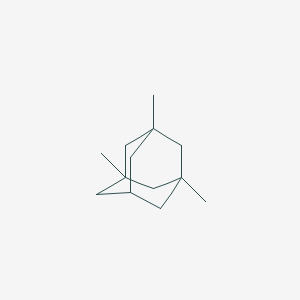
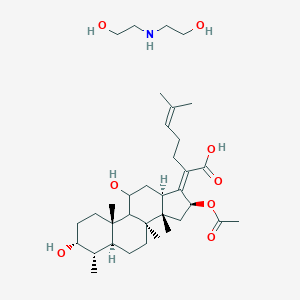

![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)


